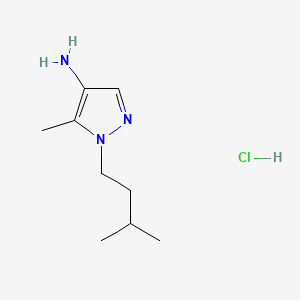
5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutylamine with 5-methyl-1H-pyrazole-4-carboxylic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.
Aplicaciones Científicas De Investigación
5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrazol-4-amine: A simpler pyrazole derivative with similar chemical properties.
3-methyl-1H-pyrazol-4-amine: Another pyrazole derivative with a different substitution pattern.
5-methyl-1H-pyrazol-4-amine: A closely related compound with a similar structure but lacking the 3-methylbutyl group.
Uniqueness
5-methyl-1-(3-methylbutyl)-1H-pyrazol-4-amine hydrochloride is unique due to the presence of both the 5-methyl and 3-methylbutyl groups. These substitutions can influence its chemical reactivity and biological activity, making it distinct from other pyrazole derivatives. The combination of these groups may enhance its potential as a therapeutic agent or industrial catalyst.
Propiedades
Fórmula molecular |
C9H18ClN3 |
|---|---|
Peso molecular |
203.71 g/mol |
Nombre IUPAC |
5-methyl-1-(3-methylbutyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-7(2)4-5-12-8(3)9(10)6-11-12;/h6-7H,4-5,10H2,1-3H3;1H |
Clave InChI |
MCBZQYRAIDKTEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1CCC(C)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


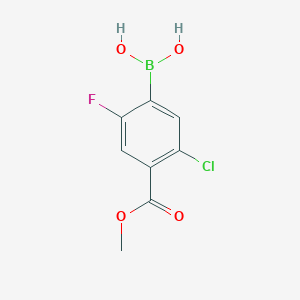
![1-[(1S)-cyclohex-3-en-1-yl]methanamine](/img/structure/B13459842.png)

![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)
![3-(4-Chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13459859.png)
![2-[1-(Oxetan-3-yl)pyrrolidin-3-yl]acetic acid](/img/structure/B13459868.png)
![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)
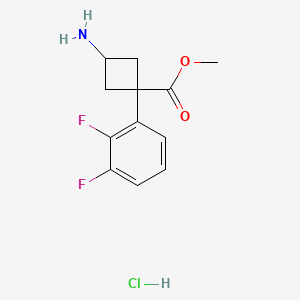
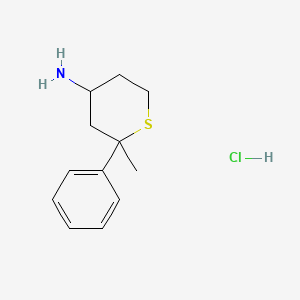
![6-(2-Chloro-4-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13459920.png)
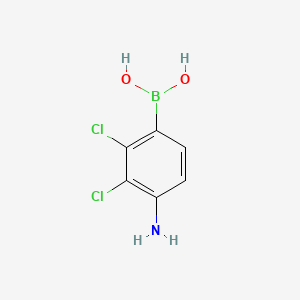
![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)

